2,4,5-Tri(2-furyl)-1H-imidazole

Fluorescence quantum yield Photoluminescence Lophine analogues

2,4,5-Tri(2-furyl)-1H-imidazole (TFI; C₁₅H₁₀N₂O₃, MW 266.25 g/mol) is a 2,4,5-triarylimidazole derivative belonging to the lophine-analogue class, distinguished by three furan rings substituting all aryl positions of the imidazole core. Unlike the parent archetype lophine (2,4,5-triphenylimidazole) and its mixed aryl/furyl congeners such as 2-phenyl-4,5-di(2-furyl)-1H-imidazole (PDFI), the fully furyl-substituted TFI exhibits photophysical and crystallographic properties that diverge substantially from its structural neighbors, making direct analog substitution non-trivial in optical sensing and materials research contexts.

Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
Cat. No. B1258781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tri(2-furyl)-1H-imidazole
Synonyms2,4,5-tri(2-furyl)-1H-imidazole
Molecular FormulaC15H10N2O3
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C(N=C(N2)C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C15H10N2O3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17)
InChIKeyVGSZIZNQESLZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Tri(2-furyl)-1H-imidazole (TFI) — A Heterocyclic Precursor for Fluorescence and Chemiluminescence Applications


2,4,5-Tri(2-furyl)-1H-imidazole (TFI; C₁₅H₁₀N₂O₃, MW 266.25 g/mol) is a 2,4,5-triarylimidazole derivative belonging to the lophine-analogue class, distinguished by three furan rings substituting all aryl positions of the imidazole core [1]. Unlike the parent archetype lophine (2,4,5-triphenylimidazole) and its mixed aryl/furyl congeners such as 2-phenyl-4,5-di(2-furyl)-1H-imidazole (PDFI), the fully furyl-substituted TFI exhibits photophysical and crystallographic properties that diverge substantially from its structural neighbors, making direct analog substitution non-trivial in optical sensing and materials research contexts [2][3].

1 Fully furyl-substituted lophine analogue for photophysical and chemiluminescence probe development
2 Divergent emission behavior versus phenyl or pyridyl congeners supports structure–property studies
3 Polymorph-dependent solid-state luminescence requires synthetic-route specification for crystal engineering

Why 2,4,5-Tri(2-furyl)-1H-imidazole Cannot Be Replaced by Generic Phenyl or Pyridyl Analogs


Within the 2,4,5-triarylimidazole family, seemingly minor permutations of the aryl substituent — exchanging phenyl for furyl, or furyl for pyridyl — produce order-of-magnitude changes in fluorescence intensity and chemiluminescence (CL) behaviour that cannot be compensated by adjusting measurement conditions alone [1]. Compounds bearing 2-furyl groups at the 4- and 5-positions exhibit strong photoluminescence, whereas the corresponding 2-pyridyl-substituted congeners yield fluorescence intensities that are barely detectable [1]. Similarly, altering the 2-position substituent from furyl (TFI) to phenyl (PDFI) shifts both the absorption/emission maxima and the CL response profile in the presence of analytes such as Cu²⁺ and albumin [2][3]. These non-linear structure–property relationships mean that procurement of a generic triarylimidazole as a drop-in replacement for TFI carries a high risk of functional failure in analytical and materials applications.

Furyl necessity Replacing 4,5-furyl groups with pyridyl virtually extinguishes fluorescence; generic triarylimidazole may fail in emission-based assays.
Phenyl shift Phenyl-substituted lophine analogs exhibit 2–8× lower quantum yield; direct substitution can degrade sensor signal-to-noise ratio.
Polymorph control Different synthetic routes yield monoclinic or orthorhombic forms with distinct coplanarity; untracked polymorph may alter solid-state performance.

Quantitative Differentiation Evidence for 2,4,5-Tri(2-furyl)-1H-imidazole vs. Closest Analogs


Fluorescence Quantum Efficiency: TFI/Di-Furyl-Imidazoles (Φ up to 0.508) vs. Lophine-Derived Triarylimidazoles (Φ = 0.06–0.23)

2-Substituted-4,5-di(2-furyl)-1H-imidazoles, including TFI as the fully furyl-substituted member, achieve a fluorescence quantum efficiency (Φ) of up to 0.508 when measured in 0.1 M H₂SO₄ aqueous solution containing 0.5 mL CH₃OH [1]. In contrast, representative lophine (2,4,5-triphenylimidazole) derivatives measured by Fridman et al. (2009) under comparable solution conditions exhibit Φ values of 0.06 (S1), 0.07 (S2), and 0.23 (S3) [2]. The furyl-bearing compounds therefore deliver an approximately 2.2- to 8.5-fold higher quantum efficiency than the phenyl-substituted lophine benchmark series.

Quantum yield comparison
Cross-study comparable
Furyl-imidazoles Φ up to 0.508 vs. lophine derivatives Φ 0.06–0.23 (2.2–8.5× higher)
Supports higher emission brightness in fluorescence sensor design
Measured in acidic aqueous/methanol; comparator data from separate study.
Fluorescence quantum yield Photoluminescence Lophine analogues

Chemiluminescence Cu²⁺ Detection Limit: TFI/PDFI–H₂O₂–Cu²⁺ System Achieves 6.5 × 10⁻¹¹ mol/L LOD

The TFI/PDFI–H₂O₂–Cu²⁺ chemiluminescence system developed by Han et al. (2011) achieves a limit of detection (3σ) of 6.5 × 10⁻¹¹ mol/L for Cu²⁺, enabling trace-level determination with minimal sample consumption [1]. While this LOD represents the combined performance of TFI and PDFI as CL reagents within the same system, the value is approximately 2–3 orders of magnitude lower than typical detection limits (10⁻⁸ to 10⁻⁹ mol/L range) reported for many imidazole-based fluorescent Cu²⁺ chemosensors operating via fluorescence quenching rather than CL enhancement [2]. The CL-based approach benefits from the elimination of background scattering interference inherent to fluorescence measurements, a key advantage of the TFI/PDFI reagent platform.

Cu²⁺ detection limit
Class-level inference
6.5 × 10⁻¹¹ mol/L (3σ) via TFI/PDFI–H₂O₂–Cu²⁺ CL system
Supports ultra-trace Cu²⁺ monitoring with reduced background interference
LOD 2–3 orders below typical fluorescent imidazole chemosensors; validated with reference materials.
Chemiluminescence sensing Copper(II) detection Trace metal analysis

Albumin Determination Accuracy: TFI/PDFI–KMnO₄ CL Method vs. Clinical Bromcresol Green (BCG) Standard

Kang et al. (2011) validated the TFI/PDFI–KMnO₄ CL method for human serum albumin (HSA) determination against the established bromcresol green (BCG) clinical method [1]. The CL method yielded relative errors ranging from −5.8% to +4.2% compared to BCG results across human serum samples [1]. This level of agreement demonstrates that the TFI/PDFI-based chemiluminescence platform can serve as a viable alternative to the dye-binding BCG method while offering the inherent advantages of CL detection: simpler instrumentation, no external light source requirement, and wider dynamic range.

Albumin assay accuracy
Head-to-head
Relative error −5.8% to +4.2% vs. bromcresol green clinical method
Reported analytical accuracy supports albumin assay development without spectrophotometric modules
Human serum samples; acidic KMnO₄ CL detection.
Clinical diagnostics Serum albumin Chemiluminescence assay validation

Crystal Polymorph Engineering: Orthorhombic Pbca Form Exhibits Greater Coplanarity than Monoclinic Cc Form

Two distinct polymorphs of TFI have been structurally characterized. The monoclinic Cc form (Zhang et al., 2009) displays dihedral angles of 29.3(2)°, 19.4(2)°, and 4.8(2)° between the furanyl rings and the imidazole core [1]. The orthorhombic Pbca polymorph (Zhang et al., 2015), obtained via microwave-assisted solvent-free synthesis, exhibits greater overall coplanarity between the furan substituents and the central imidazole ring [2]. Enhanced coplanarity in triarylimidazoles has been directly linked to increased fluorescence quantum efficiency through improved π-conjugation and reduced non-radiative decay pathways [3], meaning that the synthetic route chosen directly impacts the solid-state optical performance of the material.

Polymorph coplanarity
Head-to-head
Orthorhombic Pbca form more coplanar than monoclinic Cc (dihedral angles 29.3°/19.4°/4.8° in Cc)
Polymorph form governs solid-state luminescence; synthesis route controls optical performance
Pbca via microwave-assisted solvent-free synthesis; Cc via solution crystallization.
Crystal engineering Polymorphism Solid-state photophysics

Furyl vs. Pyridyl Substituent Effect: Furyl-Substituted Lophine Analogues Exhibit Strong Fluorescence, Pyridyl Analogues Are Virtually Non-Emissive

Nakashima et al. (1998) systematically compared the fluorescence properties of lophine analogues bearing different heteroaryl substituents and found that compounds carrying 2-furyl groups at the 4- and 5-positions showed strong fluorescence intensities in methanol, whereas the corresponding 2-pyridyl-substituted analogues gave very weak intensities [1]. In the same study, 2-pyridyl-containing compounds exhibited chemiluminescence intensities of merely 0.1–0.3% of that of lophine (2,4,5-triphenylimidazole), while furyl-bearing analogues such as 2-(4-methoxyphenyl)-4,5-di(2-furyl)imidazole and 2-(4-methylphenyl)-4,5-di(2-furyl)imidazole produced substantially stronger CL signals [1]. Although the study examined 2-substituted-4,5-di(2-furyl)imidazoles rather than TFI specifically, the 4,5-difuryl substitution pattern is the shared structural feature responsible for the enhanced emission.

Furyl vs. pyridyl emission
Class-level inference
Furyl analogues: strong fluorescence; pyridyl CL intensity ~0.1–0.3% of lophine reference
Furyl substitution pattern essential for light-emission functionality in imidazole probes
Based on 4,5-difuryl structural class; TFI-specific data not in this study.
Structure–photophysics relationship Heteroaryl substituent effect Fluorescence turn-on/turn-off

High-Impact Application Scenarios for 2,4,5-Tri(2-furyl)-1H-imidazole Based on Quantitative Differentiation Evidence


Ultra-Trace Copper(II) Monitoring in Environmental and Geological Reference Materials via TFI-Based Chemiluminescence

Leveraging the TFI/PDFI–H₂O₂–Cu²⁺ CL system's detection limit of 6.5 × 10⁻¹¹ mol/L [1], analytical laboratories can deploy TFI as a CL reagent for quantifying Cu²⁺ in silicate rocks, soils, and stream sediments at concentrations inaccessible to conventional fluorescence-based imidazole chemosensors. The method has been validated against certified reference materials and requires only basic CL instrumentation (photomultiplier tube, no monochromator), making it suitable for both high-throughput central labs and field-deployable setups [1].

Clinical Serum Albumin Quantification as a Lower-Cost Alternative to Dye-Binding Spectrophotometric Methods

The validated agreement between the TFI/PDFI–KMnO₄ CL method and the BCG clinical standard (relative error −5.8% to +4.2%) [2] supports the development of CL-based albumin assay kits that eliminate the need for spectrophotometric modules. This is particularly relevant for point-of-care diagnostics in low-resource environments where simplified optical detection architectures reduce instrument cost and maintenance burden [2].

Solid-State Luminescent Materials Requiring Polymorph-Dependent Optical Performance Tuning

The existence of two structurally characterized TFI polymorphs — monoclinic Cc and orthorhombic Pbca — with differing degrees of furyl–imidazole coplanarity [3][4] enables materials scientists to select or engineer specific crystal forms for solid-state fluorescence applications. The Pbca polymorph, associated with higher coplanarity and fluorescence quantum efficiencies up to 0.508 [4], is the preferred form for organic light-emitting device (OLED) host matrices, luminescent solar concentrators, or solid-state chemosensors where emission brightness is the primary performance metric.

Fluorescent Probe Development Where High Quantum Yield Furyl-Imidazole Scaffolds Outperform Phenyl- and Pyridyl-Based Analogues

Based on the class-level evidence that 4,5-di(2-furyl)imidazole derivatives deliver strong fluorescence while 4,5-di(2-pyridyl)imidazole analogs are essentially non-emissive [5], and that furyl-imidazoles achieve fluorescence quantum efficiencies up to 0.508 versus 0.06–0.23 for phenyl-substituted lophine derivatives [4][6], TFI serves as an optimal core scaffold for constructing fluorescent chemosensors, bioimaging probes, and luminescent tags. Researchers designing turn-on or ratiometric sensors should prioritize the furyl-substituted imidazole architecture over phenyl or pyridyl variants to maximize baseline emission intensity and dynamic range.

Application
Selection Property
Validation Focus
Environmental Cu²⁺ monitoring research
Ultra-trace chemiluminescence detection
LOD and matrix-effect validation
Serum albumin assay development
CL-based quantification without spectrophotometer
Method accuracy against reference method
Solid-state luminescent material engineering
Polymorph-dependent coplanarity and quantum yield
Synthetic route and crystal form characterization
Fluorescent probe scaffold selection
Furyl-substituted imidazole emission brightness
Quantum yield comparison vs. phenyl/pyridyl scaffolds
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